- Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines, Organic Letters, 2018, 20(13), 3833-3837

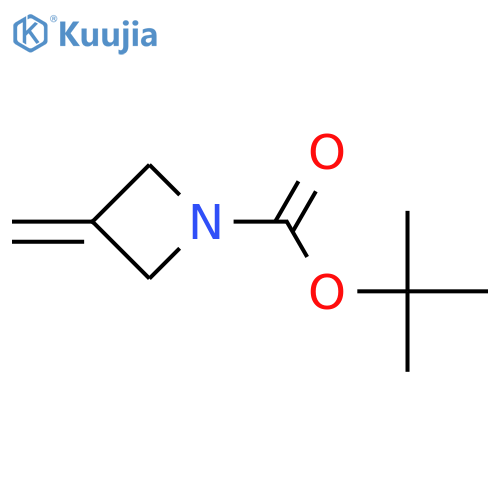

Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

934664-41-2 structure

اسم المنتج:tert-butyl 3-methylideneazetidine-1-carboxylate

كاس عدد:934664-41-2

وسط:C9H15NO2

ميغاواط:169.220902681351

MDL:MFCD12031229

CID:859000

PubChem ID:55269097

tert-butyl 3-methylideneazetidine-1-carboxylate الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- tert-Butyl 3-methyleneazetidine-1-carboxylate

- 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester

- 1-Boc-3-methylideneazetid...

- tert-butyl 3-methylideneazetidine-1-carboxylate

- 1-Boc-3-methylideneazetidine

- 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE

- MECAHFSQQZQZOI-UHFFFAOYSA-N

- 5860AC

- PB19228

- AM804576

- AB1011612

- AB0050474

- tert-butyl 3-methylene-azetidine-1-carboxylate

- 3-Methyleneaze

- J-524559

- SY046612

- DB-371887

- CS-W022997

- EN300-155692

- DTXSID70717214

- AKOS006316676

- MFCD12031229

- B6011

- ALBB-031201

- SCHEMBL1488353

- 1-Boc-3-methyleneazetidine

- SS-4888

- 934664-41-2

- tert-Butyl3-methyleneazetidine-1-carboxylate

-

- MDL: MFCD12031229

- نواة داخلي: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3

- مفتاح Inchi: MECAHFSQQZQZOI-UHFFFAOYSA-N

- ابتسامات: O=C(N1CC(=C)C1)OC(C)(C)C

حساب السمة

- نوعية دقيقة: 169.110278721g/mol

- النظائر كتلة واحدة: 169.110278721g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 2

- عدد الذرات الثقيلة: 12

- تدوير ملزمة العد: 2

- تعقيدات: 207

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 1

- طوبولوجي سطح القطب: 29.5

الخصائص التجريبية

- نقطة الغليان: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate أمن المعلومات

- إشارة عشوائية:Warning

- وصف الخطر: H302-H315-H319-H335

- تحذير: P261-P305+P351+P338

tert-butyl 3-methylideneazetidine-1-carboxylate الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155692-2.5g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 2.5g |

$30.0 | 2023-02-14 | |

| Enamine | EN300-155692-5.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 5.0g |

$50.0 | 2023-02-14 | |

| Chemenu | CM103675-10g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y0980144-25g |

tert-butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 95% | 25g |

$250 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069824-250mg |

tert-Butyl 3-methyleneazetidine-1-carboxylate |

934664-41-2 | 97% | 250mg |

¥37 | 2023-04-12 | |

| abcr | AB439858-5g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 5g |

€83.90 | 2024-04-15 | |

| Enamine | EN300-155692-0.25g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 0.25g |

$19.0 | 2023-02-14 | |

| Enamine | EN300-155692-50.0g |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 95% | 50.0g |

$371.0 | 2023-02-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00479-10G |

tert-butyl 3-methylideneazetidine-1-carboxylate |

934664-41-2 | 97% | 10g |

¥ 343.00 | 2023-04-12 | |

| abcr | AB439858-25 g |

tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; . |

934664-41-2 | 95% | 25g |

€357.50 | 2023-07-18 |

tert-butyl 3-methylideneazetidine-1-carboxylate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C; 18 h, reflux

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

المراجع

- Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes, Journal of the American Chemical Society, 2018, 140(49), 16976-16981

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 4 h, 70 °C; 70 °C → 50 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

1.2 Solvents: Tetrahydrofuran ; 15 h, 70 °C

المراجع

- Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, reflux

1.2 30 min, rt

1.3 Reagents: Water

1.2 30 min, rt

1.3 Reagents: Water

المراجع

- Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy, France, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

المراجع

- Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

1.2 Solvents: Diethyl ether ; 18 h, 25 °C

المراجع

- Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists, MedChemComm, 2013, 4(1), 244-251

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether , Tetrahydrofuran ; rt; 30 min, rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

1.2 Solvents: Diethyl ether ; rt; 16 h, rt

1.3 Reagents: Water ; rt

المراجع

- Branch-selective addition of unactivated olefins into imines and aldehydes, ChemRxiv, 2018, 1, 1-7

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 1.5 h, rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

1.2 Solvents: Diethyl ether ; 2 h, rt → reflux; reflux → rt

المراجع

- Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether

المراجع

- Hydrophilic azaspiroalkenes as robust bioorthogonal reporters, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C; 35 °C → rt

المراجع

- Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 2 h, 35 °C; 35 °C → rt

1.2 2 h, 35 °C; 35 °C → rt

المراجع

- Pleuromutilin derivative and application as antibacterial agents, China, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; < 10 °C; 2 h, rt

المراجع

- Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides, Synthesis, 2021, 53(10), 1771-1784

طريقة الإنتاج 13

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 0.5 h, 0 °C; 0 °C → rt; 1 h, rt

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 cooled; heated

1.3 Reagents: Ammonium chloride Solvents: Water

المراجع

- Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 1 h, rt

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

1.2 Solvents: Diethyl ether ; 2 h, 35 °C

المراجع

- Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973), ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

طريقة الإنتاج 15

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

1.2 Solvents: Tetrahydrofuran ; rt; 2 h, 35 °C

المراجع

- Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط

1.1 Reagents: Butyllithium Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

1.2 Solvents: Diethyl ether ; 1 - 6 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C → rt

المراجع

- Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes, Angewandte Chemie, 2021, 60(26), 14360-14364

طريقة الإنتاج 17

رد فعل الشرط

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 2 h, rt

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

المراجع

- Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

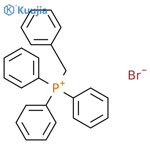

- tert-Butyl 3-oxoazetidine-1-carboxylate

- Methyltriphenylphosphonium bromide

- methyl(triphenyl)phosphonium;iodide

- Benzyltriphenylphosphonium bromide

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

tert-butyl 3-methylideneazetidine-1-carboxylate الوثائق ذات الصلة

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate) منتجات ذات صلة

- 114214-71-0(tert-butyl 3-methylidenepyrrolidine-1-carboxylate)

- 2172309-81-6(2,2-diethyl-3,3,9-trimethyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1931912-86-5(trans-4-{(pyridin-2-yl)methylamino}oxolan-3-ol)

- 1240567-64-9((3-Phenylbutyl)(prop-2-en-1-yl)amine)

- 2287343-22-8(N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride)

- 923222-49-5(2-{3-benzyl-2,4-dioxo-1,3,8-triazaspiro4.5decan-8-yl}-N-(2,4-difluorophenyl)acetamide)

- 1805146-02-4(3-Amino-2-(aminomethyl)-4-(difluoromethyl)-6-methylpyridine)

- 1428367-34-3(N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2411194-71-1(Tert-butyl 6-(2-chloroacetamido)-5-oxo-1,4-diazepane-1-carboxylate)

- 172733-08-3(Acetic acid,[[3-(aminooxoacetyl)-2-ethyl-1-(phenylmethyl)-1H-indol-4-yl]oxy]-, methylester)

الموردين الموصى بهم

Suzhou Senfeida Chemical Co., Ltd

(CAS:934664-41-2)1-Azetidinecarboxylic acid, 3-methylene-, 1,1-dimethylethyl ester

نقاء:99.9%

كمية:200kg

الأسعار ($):استفسار

Amadis Chemical Company Limited

(CAS:934664-41-2)tert-butyl 3-methylideneazetidine-1-carboxylate

نقاء:99%/99%

كمية:100g/500g

الأسعار ($):258.0/1291.0